1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Description
1-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic organic compound featuring a coumarin core linked via an acetyl group to a piperidine-4-carboxamide moiety. The coumarin scaffold (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl) is structurally related to natural coumarins, which are known for diverse biological activities, including anticoagulant and anti-inflammatory properties .
Properties
IUPAC Name |
1-[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-10-13-3-4-15(22)11(2)17(13)26-19(25)14(10)9-16(23)21-7-5-12(6-8-21)18(20)24/h3-4,12,22H,5-9H2,1-2H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXYROGLVEJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid.
Acylation Reaction: The acetic acid derivative is then reacted with piperidine-4-carboxamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Research indicates that compounds similar to 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide exhibit potent antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways associated with inflammation .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The ability to target specific pathways involved in cell proliferation could make it a valuable agent in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use in oxidative stress-related conditions .
- Research on Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce levels of TNF-alpha and IL-6 in vitro. This suggests a promising role in managing chronic inflammatory diseases like rheumatoid arthritis .
- Exploration of Anticancer Effects : A recent investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines through apoptosis induction mechanisms, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Structural Analogues of the Coumarin Core
The coumarin derivatives listed in and share structural similarities with the target compound but differ in substituent patterns and functional groups:
Key Observations :
- Substituent position variations (e.g., 5-hydroxy vs. 7-hydroxy) may alter electronic properties and biological target specificity.
Piperidine-4-Carboxamide Derivatives
Piperidine-4-carboxamide moieties are present in bioactive compounds, as highlighted in :
Key Observations :
- Piperidine-4-carboxamide derivatives often exhibit enhanced solubility and binding to enzymes due to the carboxamide group’s hydrogen-bonding capacity .
- The target compound’s coumarin-acetyl group may confer unique pharmacokinetic properties compared to aryl-substituted analogs (e.g., fluorobenzyl or naphthyl groups).
Physicochemical and Bioactivity Comparison
Implications :
- The target compound’s intermediate lipophilicity (LogP ~2.1) may balance membrane permeability and aqueous solubility better than highly lipophilic analogs .
- Additional hydrogen-bond donors (e.g., 7-hydroxy and carboxamide groups) could improve target engagement compared to simpler coumarin derivatives .
Biological Activity
1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound derived from chromene and piperidine structures. This compound has garnered attention in recent years due to its potential biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.34 g/mol. The compound features a chromene moiety linked to a piperidine ring, which is crucial for its biological interactions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In vitro assays demonstrated that it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of approximately 0.62 μM for AChE inhibition, indicating strong potential as a therapeutic agent against cognitive decline associated with neurodegenerative disorders .
Anti-inflammatory Activity
The compound also shows significant anti-inflammatory activity. In animal models, treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation . This suggests its potential use in conditions characterized by chronic inflammation.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies revealed that it possesses notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL . These findings support its potential application in developing new antimicrobial agents.
Research Findings
Case Studies
- Neuroprotection in Alzheimer's Models : A study conducted on transgenic mice demonstrated that administration of this compound improved cognitive function as assessed by the Morris water maze test, alongside a reduction in amyloid-beta plaque formation .
- Inflammation Reduction in Arthritis Models : In a collagen-induced arthritis model, treatment with the compound resulted in decreased joint swelling and pain scores compared to controls, highlighting its therapeutic potential in autoimmune conditions .
- Antimicrobial Efficacy Against Fungal Pathogens : The compound was tested against Candida albicans and demonstrated significant antifungal activity, with an MIC of 16 μg/mL, suggesting its potential use in treating fungal infections .
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical techniques are critical for verifying its purity and structure?
The synthesis involves multi-step organic reactions, including:
- Acylation of the chromenone core (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl) with an acetyl group.
- Coupling to the piperidine-4-carboxamide moiety via amide bond formation. Key reagents include coupling agents like EDCI/HOBt and catalysts for regioselective reactions. Analytical validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., acetyl, hydroxyl, carboxamide) .
- Mass spectrometry (MS) for molecular weight confirmation and purity assessment .
- HPLC to monitor reaction progress and isolate intermediates .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Data refinement uses:
- SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve anisotropic displacement parameters and validate bond angles/lengths .
- WinGX/ORTEP for visualization and packing analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Contradictions often arise from:
- Structural variations (e.g., protonation states of the piperidine ring or hydroxyl group orientation).
- Assay conditions (e.g., pH sensitivity of the chromenone moiety). Methodological approaches :
- Perform comparative crystallography to identify conformational differences .
- Use molecular docking to assess binding affinity variations under different conditions (e.g., solvent models) .
- Replicate assays with standardized protocols (e.g., fixed pH, temperature) .
Q. What in silico strategies predict pharmacokinetic properties, and how can they guide structural optimization?
Computational tools address challenges like rapid in vivo clearance (common in piperidine-carboxamides):
- ADMET prediction (e.g., SwissADME) to evaluate lipophilicity (LogP), metabolic stability, and P-glycoprotein efflux .
- Molecular dynamics simulations to study interactions with cytochrome P450 enzymes . Structural optimizations :
- Replace the acetyl linker with bulkier groups (e.g., propionyl) to reduce renal clearance .
- Introduce electron-withdrawing substituents on the chromenone to enhance metabolic resistance .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Prioritize modifications to:
- Chromenone core : Hydroxyl group position (e.g., 7-OH vs. 8-OH) impacts antioxidant activity .
- Piperidine ring : Carboxamide substitution (e.g., N-methylation) alters solubility and target selectivity . Methodology :
- Use parallel synthesis to generate analogs with systematic substitutions (e.g., -CH₃, -Cl, -CF₃).
- Validate activity via in vitro enzyme inhibition assays (e.g., kinase profiling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
